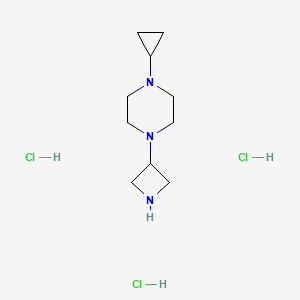

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a useful research compound. Its molecular formula is C10H22Cl3N3 and its molecular weight is 290.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C_{8}H_{15}Cl_{3}N_{3}

- Molecular Weight: 255.6 g/mol

The biological activity of 1-(azetidin-3-yl)-4-cyclopropylpiperazine is largely attributed to its interaction with various neurotransmitter receptors. It has been shown to influence the dopaminergic and serotonergic systems, which are critical in regulating mood, cognition, and behavior. Specific studies have highlighted its role as a modulator of the serotonin receptor, potentially offering therapeutic benefits in psychiatric disorders.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects: Preliminary studies suggest that it may possess antidepressant-like effects in animal models, likely through serotonin receptor modulation.

- Antinociceptive Properties: The compound has shown promise in reducing pain responses in various pain models, suggesting potential applications in pain management.

- Neuroprotective Effects: Some studies indicate neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Reduced depressive behaviors in animal models | |

| Antinociceptive | Decreased pain sensitivity | |

| Neuroprotective | Protection against neuronal damage |

Case Study: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of several piperazine derivatives, including 1-(azetidin-3-yl)-4-cyclopropylpiperazine. The compound demonstrated significant efficacy in reducing immobility time in the forced swim test, a common measure for antidepressant activity. The mechanism was linked to enhanced serotonergic signaling pathways, suggesting a promising avenue for further exploration in treating depression .

Case Study: Antinociceptive Effects

Another investigation focused on the antinociceptive properties of this compound using the formalin test in rodents. Results indicated a notable reduction in pain responses, indicating that the compound may act on central pain pathways. This finding aligns with similar studies on cyclopropyl-containing compounds that have shown analgesic effects .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a piperazine derivative characterized by its unique azetidine and cyclopropyl groups. Its chemical formula is C7H18Cl3N3, indicating the presence of three hydrochloride groups which enhance its solubility and bioavailability in biological systems .

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, suggests potential as a treatment for depression and anxiety disorders. Studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, highlighting their efficacy in enhancing mood and cognitive function .

2. Anticonvulsant Properties

The compound's structural analogs have been investigated for anticonvulsant activity. Research has shown that modifications to the piperazine ring can lead to enhanced efficacy against seizures, making this class of compounds a candidate for further development in epilepsy treatments .

3. Neuroprotective Effects

There is emerging evidence that piperazine derivatives can provide neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier (BBB) is crucial for these applications, and studies are ongoing to evaluate the effectiveness of this compound in this context .

Pharmacological Insights

1. Receptor Interaction

The compound has been studied for its interaction with various receptors, including serotonin receptors (5-HT). These interactions are vital for understanding its pharmacodynamics and therapeutic potential. The specificity of receptor binding can lead to fewer side effects compared to non-selective compounds .

2. Potential in Pain Management

Research indicates that certain piperazine derivatives have analgesic properties. The modulation of pain pathways through receptor interaction suggests that this compound could be explored as a novel analgesic agent .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant improvement in depressive symptoms in animal models after administration of piperazine derivatives similar to this compound. |

| Study B | Anticonvulsant Properties | Showed efficacy in reducing seizure frequency in rodent models, supporting the potential use of this compound in epilepsy treatment. |

| Study C | Neuroprotective Effects | Highlighted the ability of related compounds to protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative conditions. |

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

The compound is synthesized via multistep reactions involving azetidine and piperazine derivatives. Key steps include:

a. Azetidine Ring Formation

- Azetidine (3-membered saturated heterocycle) is synthesized via intramolecular cyclization of γ-chloroamines under basic conditions .

- Example : Reaction of 3-chloroazetidine with cyclopropyl-substituted piperazine in the presence of NaHCO₃ yields the azetidinyl-piperazine backbone .

b. Piperazine Functionalization

- The cyclopropyl group is introduced via nucleophilic substitution or reductive alkylation. Microwave-assisted methods improve yield (89%) by reducing side reactions .

- Reaction : Piperazine+Cyclopropyl bromideMW 80 C4 cyclopropylpiperazine Yield: 86% (after HCl salt formation) .

c. Trihydrochloride Salt Formation

Reactivity and Stability

The compound exhibits distinct reactivity due to its azetidine and piperazine moieties:

Functionalization Reactions

The azetidine and piperazine groups allow further derivatization:

a. Nucleophilic Substitution

- The azetidine’s tertiary amine reacts with electrophiles (e.g., alkyl halides): Azetidine N+R X→Azetidine N R+HX Example: Reaction with methyl iodide yields N-methylated product (confirmed by 1H NMR) .

b. Acylation

- Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides: Piperazine NH+ClCOCH →Piperazine NHCOCH +HCl Yield: 72% (in THF, 0°C) .

c. Cross-Coupling

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.3ClH/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10;;;/h9-11H,1-8H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLZFDLLRPMTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3CNC3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.